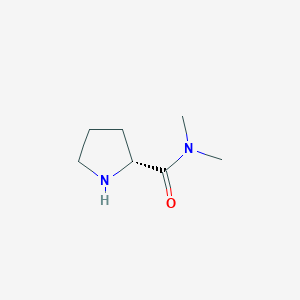
7-硝基-1,2-苯并异恶唑-3(2H)-酮
描述
7-Nitro-1,2-benzisoxazol-3(2H)-one, also known as NBQX, is a highly selective and potent antagonist of ionotropic glutamate receptors. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
科学研究应用
合成技术
7-硝基-1,2-苯并异恶唑-3(2H)-酮一直是各种合成技术关注的主题。例如,已经开发出一种合成硝基取代的 1,2-苯并异噻唑-3(2H)-一氧化合物(硝基甜味素)的便捷方法,这些化合物在结构上与 7-硝基-1,2-苯并异恶唑-3(2H)-酮相似。这种方法优于传统程序,突出了该化合物在新颖合成工艺中的作用 (Saari 和 Schwering,1986)。
化学行为和稳定性
对 7-硝基-1,2-苯并异恶唑-3(2H)-酮衍生物的化学行为的研究揭示了有趣的特性。例如,合成 7-硝基-2-苯基-1,2-苯并异硒唑-3(2H)-酮由于硝基和硒原子之间的偶极稳定而导致异常行为,说明了该化合物的独特化学性质 (Lambert 和 Christiaens,1991)。
转化和重排研究
硝基-2,1-苯并异恶唑转化为酰基苯并呋喃等不同化合物,证明了 7-硝基-1,2-苯并异恶唑-3(2H)-酮在化学转化中的多功能性。这些研究提供了对涉及该化合物的潜在重排和氧转移反应的见解 (Boulton、Fletcher 和 Katritzky,1971)。
新颖的合成工艺
已经探索了涉及 7-硝基-1,2-苯并异恶唑-3(2H)-酮衍生物的创新合成工艺。例如,已经开发出一种由邻位取代的苯腈合成 3-氨基-1,2-苯并异恶唑的一锅合成方法,证明了该化合物在促进高效化学合成中的作用 (Palermo,1996)。
与其他化合物的相互作用
7-硝基-1,2-苯并异恶唑-3(2H)-酮与其他化合物的相互作用,例如通过唑环活化的硝基芳烃中的亲核取代合成苯并异恶唑,说明了其反应性和在创造新化合物中的潜力 (Pokhodylo、Teslenko、Matiychuk 和 Obushak,2009)。
属性
IUPAC Name |
7-nitro-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIDBICZJTWOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])ONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,2-benzisoxazol-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)




![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)






